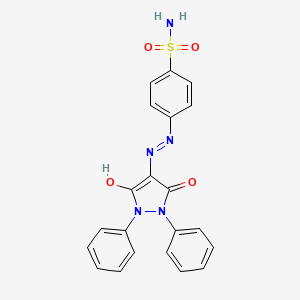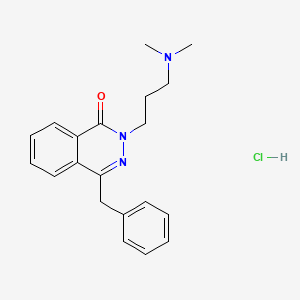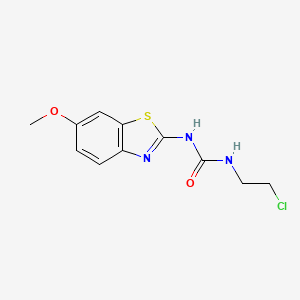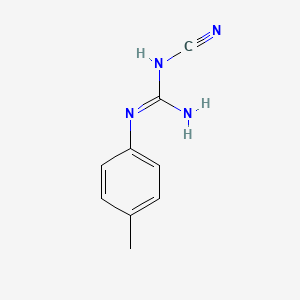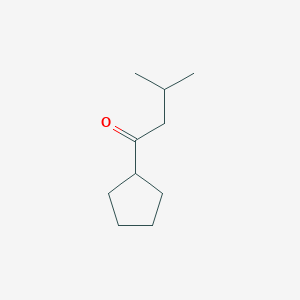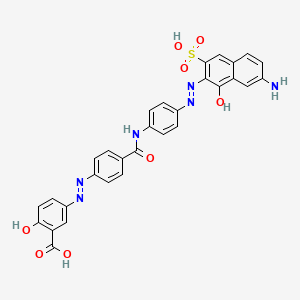
1-Ethylquinolin-1-ium;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylquinolin-1-ium;hydroiodide, also known as 1-ethylquinolinium iodide, is an organic compound belonging to the quinoline family. It is characterized by its light yellow to orange crystalline appearance and is known for its hygroscopic nature. The compound has a molecular formula of C11H12IN and a molecular weight of 285.12 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-1-ium;hydroiodide is typically synthesized through the reaction of 1-ethylquinoline with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}9\text{H}7\text{N} + \text{HI} \rightarrow \text{C}{11}\text{H}{12}\text{IN} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 1-ethylquinoline is reacted with hydroiodic acid. The reaction mixture is then subjected to purification processes such as crystallization and recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylquinolin-1-ium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form 1-ethylquinoline.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 1-Ethylquinoline.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1-Ethylquinolin-1-ium;hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-ethylquinolin-1-ium;hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. For example, in biological systems, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Quinaldine Red: A similar compound used as a dye and in analytical chemistry.
1-Ethylquinolinium Bromide: Another quinoline derivative with similar properties but different halide ion.
1-Methylquinolinium Iodide: A methyl-substituted analogue with distinct chemical behavior.
Uniqueness: 1-Ethylquinolin-1-ium;hydroiodide is unique due to its specific iodide ion, which imparts distinct reactivity and solubility properties compared to its bromide or chloride counterparts. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C11H13IN+ |
|---|---|
Peso molecular |
286.13 g/mol |
Nombre IUPAC |
1-ethylquinolin-1-ium;hydroiodide |
InChI |
InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1; |
Clave InChI |
PMYUGMDDIBOXQM-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=CC=CC2=CC=CC=C21.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






